molecular formula C15H11ClN2O2 B2755455 4-(3-Chloro-2-cyanoanilino)phenyl acetate CAS No. 866154-00-9

4-(3-Chloro-2-cyanoanilino)phenyl acetate

Cat. No.: B2755455
CAS No.: 866154-00-9
M. Wt: 286.72
InChI Key: LRWZABSWHGHNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-2-cyanoanilino)phenyl acetate: is an organic compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71304 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and an anilino group attached to a phenyl acetate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-2-cyanoanilino)phenyl acetate typically involves the following steps:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form the phenyl acetate moiety.

    Cyanation: Finally, the amino group is converted to a cyano group through a cyanation reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often use catalysts and controlled temperature and pressure conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-2-cyanoanilino)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl acetate derivatives.

Scientific Research Applications

4-(3-Chloro-2-cyanoanilino)phenyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-cyanoanilino)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(3-Chloro-2-cyanoanilino)phenyl benzoate
  • 4-(3-Chloro-2-cyanoanilino)phenyl propionate
  • 4-(3-Chloro-2-cyanoanilino)phenyl butyrate

Comparison: 4-(3-Chloro-2-cyanoanilino)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

[4-(3-chloro-2-cyanoanilino)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-10(19)20-12-7-5-11(6-8-12)18-15-4-2-3-14(16)13(15)9-17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZABSWHGHNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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